

# GPR120/FFAR4: A Key Regulator of Metabolism and Inflammation

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## Compound of Interest

Compound Name: GPR120 Agonist 2

Cat. No.: B608918

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G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a critical sensor for medium- to long-chain unsaturated fatty acids.[1] Its activation by agonists, including endogenous fatty acids and synthetic compounds like "Agonist 2," triggers a cascade of intracellular signaling events that play pivotal roles in regulating glucose metabolism, insulin sensitivity, and inflammatory responses.[2] This receptor is highly expressed in various tissues, including adipose tissue, macrophages, the gastrointestinal tract, and pancreatic islets, highlighting its multifaceted role in physiological homeostasis.[1][3]

The therapeutic potential of GPR120 agonists is a subject of intense research, particularly for metabolic disorders such as obesity and type 2 diabetes, as well as inflammatory conditions.[2][4][5] By activating GPR120, these agonists can mimic the beneficial effects of omega-3 fatty acids, leading to improved insulin sensitivity, enhanced glucose uptake, and suppression of inflammatory pathways.[6][7]

## Dual Signaling Pathways of GPR120

Upon activation by an agonist, GPR120 can signal through two primary pathways: the Gαq/11-mediated pathway and the β-arrestin-2-mediated pathway. This dual signaling capability allows GPR120 to exert a wide range of cellular effects.

### Gαq/11-Mediated Signaling Pathway

The classical GPR120 signaling pathway involves its coupling to the Gαq/11 family of G proteins.[8] This interaction initiates a signaling cascade that leads to the activation of

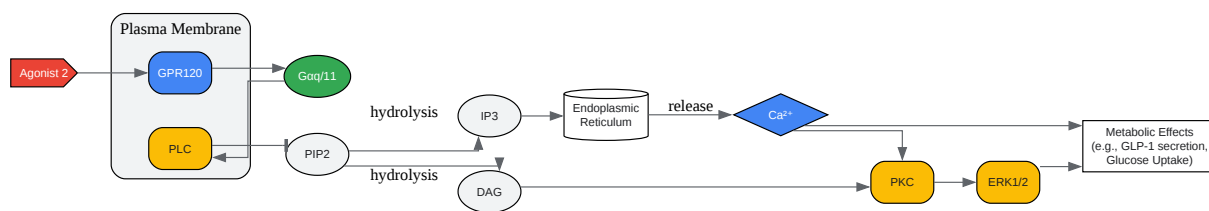
phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[\[9\]](#)[\[10\]](#)

IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions ( $\text{Ca}^{2+}$ ) into the cytoplasm.[\[8\]](#)[\[10\]](#)[\[11\]](#) The resulting increase in intracellular calcium concentration ( $[\text{Ca}^{2+}]_i$ ) is a key event that mediates several downstream effects of GPR120 activation, including:

- **Hormone Secretion:** In enteroendocrine cells, the rise in  $[\text{Ca}^{2+}]_i$  stimulates the secretion of glucagon-like peptide-1 (GLP-1) and cholecystokinin (CCK), incretin hormones that enhance insulin secretion and promote satiety.[\[12\]](#)[\[13\]](#)
- **Adipogenesis:** During the differentiation of adipocytes, GPR120-mediated increases in  $[\text{Ca}^{2+}]_i$  contribute to the expression of peroxisome proliferator-activated receptor gamma (PPAR $\gamma$ ), a master regulator of adipogenesis.[\[11\]](#)[\[12\]](#)
- **Neurotransmitter Release:** In the nervous system, GPR120 activation and subsequent calcium mobilization can influence neurotransmitter release.

Simultaneously, DAG activates protein kinase C (PKC), which, along with the elevated  $[\text{Ca}^{2+}]_i$ , can lead to the phosphorylation and activation of downstream kinases, including the extracellular signal-regulated kinase 1/2 (ERK1/2).[\[11\]](#)[\[12\]](#) The activation of the ERK1/2 pathway is also implicated in adipogenesis and other cellular processes.[\[11\]](#)

In adipocytes, the G $\alpha_q$ /11 pathway has been shown to be crucial for insulin-sensitizing effects. Activation of this pathway leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, thereby increasing glucose uptake.[\[6\]](#)[\[14\]](#)



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### GPR120 Gq/11-Mediated Signaling Pathway

## β-Arrestin-2-Mediated Anti-Inflammatory Signaling

In addition to G protein coupling, agonist-bound GPR120 can recruit β-arrestin-2.[7][8] This interaction is pivotal for the potent anti-inflammatory effects mediated by GPR120.[7][14] The β-arrestin-2-dependent pathway is particularly important in immune cells like macrophages.[8]

Upon agonist binding, GPR120 is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestin-2, which then binds to the receptor.[15] The GPR120/β-arrestin-2 complex is subsequently internalized into the cytoplasm.[14]

Inside the cell, the internalized complex can act as a signaling scaffold. A key anti-inflammatory mechanism involves the interaction of the GPR120-β-arrestin-2 complex with transforming growth factor-β-activated kinase 1 (TAK1)-binding protein 1 (TAB1).[8][12][14] This interaction prevents TAB1 from binding to and activating TAK1, a crucial upstream kinase in pro-inflammatory signaling cascades.[7][14]

By inhibiting the TAK1-TAB1 interaction, GPR120 activation effectively blocks the downstream activation of major pro-inflammatory pathways, including:

- NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway: This prevents the transcription of numerous pro-inflammatory genes, such as those for TNF-α, IL-

6, and COX-2.[8][13][14]

- JNK (c-Jun N-terminal kinase) pathway: This attenuates another arm of the inflammatory response.[8][14]

This  $\beta$ -arrestin-2-mediated pathway provides a mechanism for the broad anti-inflammatory effects of GPR120 agonists, which are independent of the G $\alpha$ q/11 pathway.[14][16]



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### GPR120 $\beta$ -arrestin-2-Mediated Anti-Inflammatory Signaling

## Quantitative Data on GPR120 Agonists

The potency and efficacy of various agonists at the GPR120 receptor can be quantified using in vitro pharmacological assays. The half-maximal effective concentration (EC<sub>50</sub>) is a common measure of agonist potency.

Agonist	Receptor	Assay Type	EC50 (nM)	Reference
GW9508	Human GPR120	Calcium mobilization	5,460	[17]
Mouse GPR120	Calcium mobilization	-		
TUG-891	Human GPR120	Calcium mobilization	Potent	[13]
Mouse GPR120	Calcium mobilization	Limited selectivity	[13]	
AMG 837	Human GPR40	-	14	[17]
Docosahexaenoic acid (DHA)	-	Anti-inflammatory	-	[18]
$\alpha$ -Linolenic acid (ALA)	-	Adipogenesis	-	[8]

Note: Specific EC50 values for "Agonist 2" are not publicly available and would be proprietary to the developing entity. The table includes data for commonly studied GPR120 agonists for comparison. TUG-891 is a potent synthetic agonist often used in research.

## Experimental Protocols for Elucidating GPR120 Signaling

A variety of in vitro and cellular assays are employed to investigate the signaling pathways activated by GPR120 agonists.

### Calcium Mobilization Assay

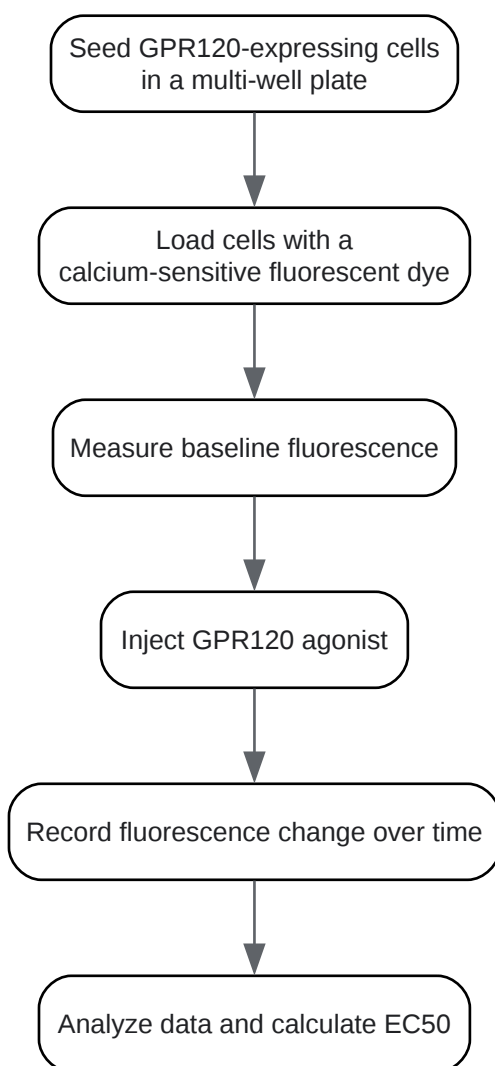
This assay measures the increase in intracellular calcium concentration following agonist stimulation, which is indicative of G $\alpha$ q/11 pathway activation.

Principle: Cells expressing GPR120 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon agonist binding to GPR120 and subsequent activation of the

Gq/11-PLC-IP3 pathway, calcium is released from the endoplasmic reticulum, leading to an increase in intracellular calcium. This increase in calcium binds to the fluorescent dye, causing a change in its fluorescence intensity, which can be measured using a fluorescence plate reader or microscope.

#### Detailed Methodology:

- **Cell Culture:** Culture HEK293 or CHO cells stably expressing human or mouse GPR120 in appropriate growth medium.
- **Cell Plating:** Seed the cells into a 96-well or 384-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
- **Dye Loading:** Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES). Incubate the cells with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a masking agent (e.g., probenecid) for 1 hour at 37°C in the dark.
- **Agonist Preparation:** Prepare a serial dilution of the GPR120 agonist (e.g., Agonist 2) in the assay buffer.
- **Fluorescence Measurement:** Place the plate in a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence.
- **Agonist Addition:** Inject the agonist solution into the wells and immediately begin recording the fluorescence intensity over time.
- **Data Analysis:** Calculate the change in fluorescence from baseline for each well. Plot the peak fluorescence response against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.



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#### Workflow for Calcium Mobilization Assay

## ERK1/2 Phosphorylation Assay

This assay is used to detect the activation of the ERK1/2 signaling pathway, which can be downstream of both Gαq/11 and β-arrestin-2.

**Principle:** Upon activation, ERK1/2 is phosphorylated. This phosphorylated form (p-ERK1/2) can be specifically detected using antibodies. Common methods for detection include Western blotting and cell-based immunoassays (e.g., ELISA).

Detailed Methodology (Western Blotting):

- **Cell Culture and Treatment:** Culture GPR120-expressing cells and serum-starve them for several hours to reduce basal ERK phosphorylation. Treat the cells with the GPR120 agonist for various time points.
- **Cell Lysis:** Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
- **SDS-PAGE:** Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Western Blotting:** Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- **Immunoblotting:** Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST). Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
- **Detection:** Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- **Data Analysis:** Quantify the band intensities for p-ERK1/2 and normalize to the total ERK1/2 or a loading control (e.g., GAPDH).

## β-Arrestin-2 Recruitment Assay

This assay directly measures the interaction between GPR120 and β-arrestin-2 upon agonist stimulation.

**Principle:** Various techniques can be used, including Bioluminescence Resonance Energy Transfer (BRET) and PathHunter assays. In the PathHunter assay, GPR120 is tagged with a ProLink tag, and β-arrestin-2 is fused to an enzyme acceptor (EA) fragment of β-galactosidase. Agonist-induced recruitment of β-arrestin-2 to GPR120 brings the ProLink tag and EA fragment



into close proximity, forcing the complementation of the enzyme. The active  $\beta$ -galactosidase then hydrolyzes a substrate to produce a chemiluminescent signal.

#### Detailed Methodology (PathHunter Assay):

- **Cell Line:** Use a cell line co-expressing the GPR120-ProLink fusion and the  $\beta$ -arrestin-2-EA fusion.
- **Cell Plating:** Plate the cells in a white, solid-bottom multi-well plate and incubate overnight.
- **Agonist Treatment:** Treat the cells with a serial dilution of the GPR120 agonist and incubate for a specified period (e.g., 90 minutes) at 37°C.
- **Detection:** Add the PathHunter detection reagent, which contains the chemiluminescent substrate. Incubate for 1 hour at room temperature.
- **Signal Measurement:** Measure the chemiluminescent signal using a luminometer.
- **Data Analysis:** Plot the signal intensity against the agonist concentration and fit the data to a dose-response curve to determine the EC50 for  $\beta$ -arrestin-2 recruitment.

## Conclusion

The GPR120 receptor represents a promising therapeutic target for a range of metabolic and inflammatory diseases. Its ability to signal through both G $\alpha$ q/11- and  $\beta$ -arrestin-2-dependent pathways allows for a diverse array of physiological responses to agonist stimulation. A thorough understanding of these signaling mechanisms, facilitated by the experimental protocols outlined above, is crucial for the development of selective and effective GPR120-targeted therapies. The continued elucidation of the GPR120 signaling network will undoubtedly pave the way for novel treatments for some of the most pressing health challenges of our time.

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